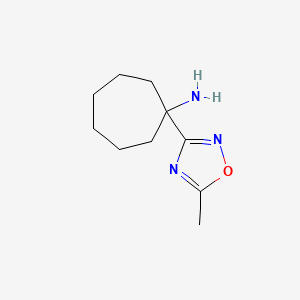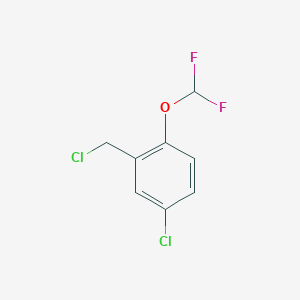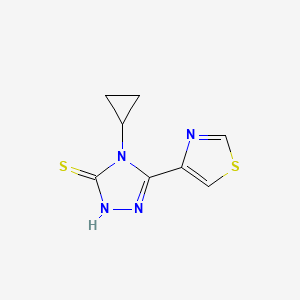
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of cyclopropyl, thiazole, and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiazole or triazole derivatives.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **4-Cyclopropyl-3-(2-fluorophenyl)-5-({[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole .
- **4-Cyclopropyl-5-[({2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .
- **3-(4-Cyclopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine .
Uniqueness
4-Cyclopropyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of cyclopropyl, thiazole, and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H8N4S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
4-cyclopropyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H8N4S2/c13-8-11-10-7(6-3-14-4-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,11,13) |
InChI Key |
MDHOLVSCTCEHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
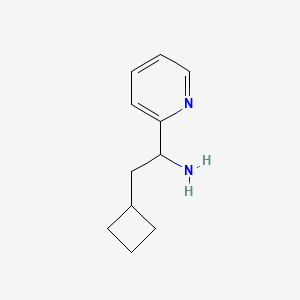
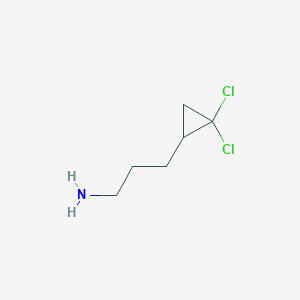
![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)


![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
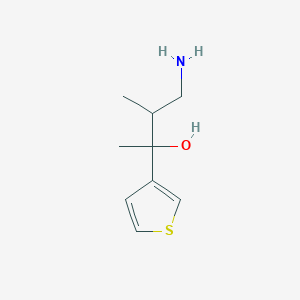
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
